1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)pyrrolidine-2-carboxamide

Description

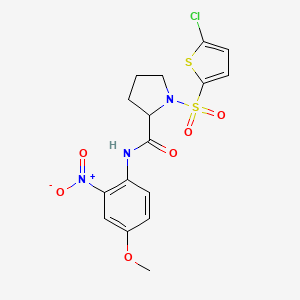

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)pyrrolidine-2-carboxamide features a pyrrolidine-2-carboxamide backbone substituted with a 5-chlorothiophene sulfonyl group and a 4-methoxy-2-nitrophenyl moiety. Its structure combines electron-withdrawing (nitro, sulfonyl) and electron-donating (methoxy) groups, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methoxy-2-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O6S2/c1-26-10-4-5-11(13(9-10)20(22)23)18-16(21)12-3-2-8-19(12)28(24,25)15-7-6-14(17)27-15/h4-7,9,12H,2-3,8H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQDRFCUWNNNEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)pyrrolidine-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 459.9 g/mol. It features a pyrrolidine ring, a sulfonyl group, and a nitrophenyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H18ClN3O6S2 |

| Molecular Weight | 459.9 g/mol |

| CAS Number | 941941-82-8 |

| Structural Features | Pyrrolidine, Sulfonyl, Nitrophenyl |

Synthesis

The synthesis of this compound typically involves multi-step reactions requiring precise control over reaction conditions to yield high-purity products. The steps generally include:

- Formation of the pyrrolidine ring.

- Introduction of the sulfonyl and nitrophenyl groups.

- Final purification through crystallization or chromatography.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes critical for tumor growth, particularly those involved in cell signaling pathways.

- Cell Cycle Arrest : Preliminary studies suggest that it can induce G2/M phase arrest in cancer cells, thereby inhibiting proliferation.

Anti-Cancer Properties

In vitro assays have demonstrated that this compound exhibits significant anti-proliferative activity against various tumor cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

The compound's ability to inhibit tubulin polymerization was also noted, which is a crucial action in preventing cancer cell division.

Case Studies

Several studies have focused on the biological evaluation of similar compounds within the same structural class:

- Study on Sulfonamide Derivatives : A series of sulfonamide derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and showed promising results in reducing inflammation and tumor growth .

- Pyrrolidine Derivatives : Research on pyrrolidine-based compounds indicated their effectiveness in targeting mitotic processes in cancer cells, reinforcing the potential therapeutic role of this compound .

Comparative Analysis

To better understand the unique features of this compound, comparisons with structurally similar compounds can be drawn:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide | Similar piperidine framework | Different nitrophenyl substitution |

| 5-(3,5-dichloropyridin-4-yl)sulfanyl-N-(4-methoxyphenyl)-4-nitrothiophene-2-carboxamide | Contains pyridine instead of piperidine | Potentially different pharmacological effects |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrolidine Core

Aromatic Substituents

- Target Compound : The 4-methoxy-2-nitrophenyl group introduces steric bulk and electronic effects (nitro: electron-withdrawing; methoxy: electron-donating).

- N-(4-Chlorophenyl)-1-(3-Hydroxypropyl)Pyrrolidine-2-Carboxamide (3a) : Replaces nitro with a chloro group, reducing steric hindrance but maintaining moderate hydrophobicity. Higher yield (82% vs. ~70% for nitro derivatives) suggests chloro substituents may improve synthetic efficiency .

Sulfonyl vs. Other Linkers

- Target Compound : The sulfonyl group enhances polarity and hydrogen-bonding capacity.

- (R)-N-Hydroxy-1-((4-Methoxyphenyl)Sulfonyl)Pyrrolidine-2-Carboxamide (4) : Shares the sulfonyl-pyrrolidine motif but replaces 5-chlorothiophene with a 4-methoxyphenyl group. The hydroxy group may improve solubility but reduce metabolic stability .

Stereochemical Considerations

- (2S,4R)-Configured Pyrrolidine Derivatives (Examples 51, 52) : Patented compounds with defined stereochemistry (e.g., 4-hydroxy substituents) show enhanced target selectivity, suggesting that stereochemical control in the target compound could optimize bioactivity .

Q & A

Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Answer:

To confirm structural integrity and purity, use a combination of:

- 1H/13C NMR spectroscopy to verify proton/carbon environments and substituent positions.

- Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., sulfonyl, nitro, amide).

- High-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns.

Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate stereochemical ambiguity or impurities. Cross-validation with computational NMR predictions (DFT-based) can resolve discrepancies .

Advanced: How can computational reaction design models improve synthesis optimization?

Answer:

Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to:

- Predict intermediate stability and transition-state energies.

- Identify optimal reaction pathways (e.g., sulfonylation vs. side reactions).

- Screen solvent/catalyst combinations using cheminformatics tools.

For example, the ICReDD framework combines reaction path search algorithms with experimental feedback loops to reduce trial-and-error approaches .

Basic: What solvent and catalyst systems are optimal for synthesizing this compound?

Answer:

Advanced: How to apply Design of Experiments (DOE) for reaction optimization?

Answer:

Use a fractional factorial design to screen critical variables (e.g., temperature, stoichiometry, solvent ratio). Example DOE table:

| Factor | Low Level | High Level | Response (Yield%) |

|---|---|---|---|

| Temperature (°C) | 20 | 40 | 62 vs. 45 |

| Catalyst (mol%) | 5 | 10 | 58 vs. 70 |

| Reaction time (h) | 6 | 12 | 65 vs. 68 |

Statistical analysis (ANOVA) identifies temperature as the most significant factor. Follow-up central composite designs refine optimal conditions .

Basic: How to assess purity and stability under long-term storage?

Answer:

- HPLC-UV/ELSD : Monitor degradation products (e.g., hydrolysis of the sulfonyl group).

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; compare chromatograms pre/post storage.

- Thermogravimetric analysis (TGA) : Detect decomposition temperatures. Store in amber vials under inert gas to mitigate photolytic/oxidative degradation .

Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?

Answer:

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.

- Molecular dynamics simulations : Predict binding affinity to off-target receptors.

- Dose-response recalibration : Adjust in vivo dosing based on bioavailability (e.g., logP = 2.8 suggests moderate permeability). Discrepancies may arise from metabolite interference or species-specific enzyme activity .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR-Cas9 knockouts : Silence putative targets (e.g., kinase domains) to confirm pathway specificity.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to receptors.

- Transcriptomic profiling : Compare gene expression patterns in treated vs. untreated cell lines. Cross-reference with structural analogs to rule out nonspecific effects .

Basic: How to troubleshoot low yields in the final sulfonylation step?

Answer:

- Purge reaction with inert gas : Prevents oxidation of the thiophene intermediate.

- Activate sulfonyl chloride : Use a 1.2:1 molar ratio of sulfonyl chloride to pyrrolidine precursor.

- Monitor pH : Maintain pH 7–8 to avoid premature hydrolysis. Isolate intermediates via flash chromatography .

Advanced: How to design a high-throughput screening (HTS) protocol for derivatives?

Answer:

- Fragment-based library : Synthesize analogs with variations in the nitro-phenyl and chlorothiophene groups.

- Automated liquid handling : Test 96-well plates for IC50 against target enzymes.

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on bioactivity) .

Advanced: What computational tools predict metabolic liabilities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.